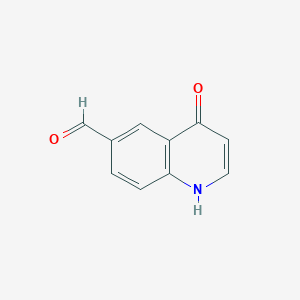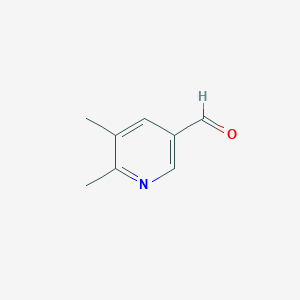
5,6-Dimethylnicotinaldehyde
概要
説明
Synthesis Analysis
The synthesis of 5,6-Dimethylnicotinaldehyde involves the addition of 3-bromopropanenitrile, ethyl bromoacetate, and 2-bromoethan-1-amine to 5,6-dimethylbenzimidazole . The reaction results in symmetrically-connected N-heterocyclic carbenes .Molecular Structure Analysis
The molecular structure of this compound includes a heterocyclic ring structure . The compound’s molecular formula is C8H9NO .科学的研究の応用
Enzyme Immobilization and Biocatalysts Design
Glutaraldehyde, a compound similar in structure to 5,6-dimethylnicotinaldehyde, has been widely utilized in the design of biocatalysts. It is a potent crosslinker that can react with itself and is instrumental in creating enzyme crosslinks, which enhance enzyme rigidity or prevent subunit dissociation in multimeric enzymes. This application is crucial in developing solid catalysts, especially for enzymes with low surface reactive groups (Barbosa et al., 2014).
DNA Research and Genetic Information Integrity
The study of DNA and RNA damage caused by UV irradiation has identified compounds similar to this compound as vital in understanding the repair and tolerance mechanisms of genetic information. Such research is crucial for developing techniques to protect genetic integrity, where oligonucleotides containing specific UV lesions are synthesized for analysis (Heil et al., 2011).
Development of Medical Imaging Probes
Research has identified thymidine analogs, structurally related to this compound, as potential probes for medical imaging. These compounds can be used in chemical exchange saturation transfer magnetic resonance imaging (CEST-MRI) to monitor gene expression, demonstrating the application of such compounds in non-invasive medical diagnostics (Bar‐Shir et al., 2013).
Chemical Synthesis and Molecular Structures
Research has also focused on understanding the molecular structures of compounds like this compound. For example, structural and spectral analyses of 5,6-dimethyluracil have been conducted to understand its crystal structure and vibrational modes, contributing to the broader understanding of related chemical structures (Selkti et al., 2008).
Antitumor Activity and Drug Mechanisms
Research into the antitumor activity of related compounds has revealed their potential in cancer treatment. For example, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), with a structure resembling this compound, has shown promising results in inducing tumor necrosis and regression, highlighting the potential of such compounds in developing novel anticancer therapies (Zhao et al., 2002).
Safety and Hazards
特性
IUPAC Name |
5,6-dimethylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-8(5-10)4-9-7(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCHNCQTMATGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


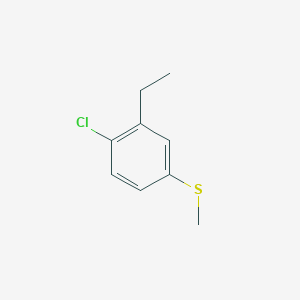
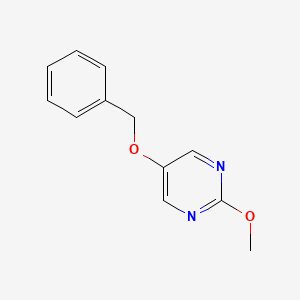



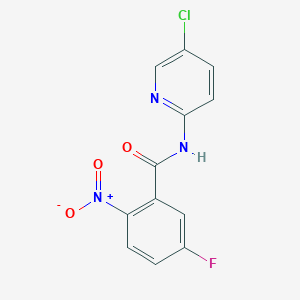


![7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine](/img/structure/B1646380.png)
![(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydrochloride](/img/structure/B1646393.png)

